N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Description

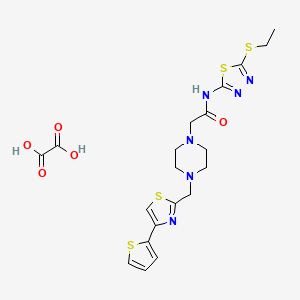

This compound is a 1,3,4-thiadiazole derivative featuring a thioether (ethylthio) group at the 5-position of the thiadiazole core. The acetamide linker connects the thiadiazole moiety to a piperazine ring, which is substituted with a thiophene-thiazole-methyl group. The oxalate counterion likely enhances solubility and bioavailability, a common strategy in drug design for acidic salts.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6OS4.C2H2O4/c1-2-26-18-22-21-17(29-18)20-15(25)10-23-5-7-24(8-6-23)11-16-19-13(12-28-16)14-4-3-9-27-14;3-1(4)2(5)6/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,20,21,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZZJUXRNMLYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is known for its strong aromaticity and ability to form hydrogen bonds. The presence of sulfur and nitrogen atoms in the ring enhances its reactivity and biological interactions. The ethylthio group and piperazine moiety contribute to its lipophilicity and potential for cellular penetration.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar thiadiazole structure have shown effectiveness against various bacterial strains such as Staphylococcus epidermidis and Candida albicans . The compound has been evaluated for its antibacterial effects against pathogens like Xanthomonas oryzae with notable inhibition rates .

| Microorganism | Inhibition Rate (%) | Control |

|---|---|---|

| Xanthomonas oryzae pv. oryzicola | 30 | Thiodiazolecopper |

| Xanthomonas oryzae pv. oryzae | 56 | Thiodiazolecopper |

Anticancer Activity

The anticancer potential of this compound has been explored through its effect on various cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit tumor growth by targeting DNA synthesis without affecting protein synthesis . The compound's efficacy was highlighted in studies against MCF-7 and HepG2 cell lines, showing enhanced activity when combined with piperazine moieties .

| Cell Line | IC50 (μM) | Standard Control |

|---|---|---|

| MCF-7 | 3.3 | Cisplatin |

| HepG2 | 5.0 | Cisplatin |

Anti-inflammatory Activity

Thiadiazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways related to chronic inflammation . This compound’s structural features may enhance its ability to modulate inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The thiadiazole ring can intercalate with DNA, disrupting replication processes.

- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in tumorigenesis and inflammation.

- Receptor Modulation : Interaction with various receptors (e.g., adenosine receptors) can lead to altered cellular signaling pathways.

Case Studies

Several research articles have documented the synthesis and biological evaluation of thiadiazole derivatives:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multi-step procedures that include the formation of thiadiazole and thiazole rings. The compound can be synthesized through reactions involving piperazine derivatives and various electrophiles. Characterization methods such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

The compound has shown promising cytotoxicity against various cancer cell lines, including hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7). Studies indicate that derivatives containing piperazine and thiadiazole moieties exhibit significant growth inhibition in these cell lines. For instance, one study reported an IC50 value of 0.28 µg/mL for a related 1,3,4-thiadiazole derivative against MCF-7 cells, suggesting that structural modifications can enhance antitumor activity .

Antimicrobial Activity

Beyond its anticancer properties, the compound may also possess antimicrobial activity. The presence of the thiadiazole moiety has been associated with antibacterial and antifungal effects in various studies. Compounds with similar structures have been reported to exhibit significant activity against a range of pathogens, making them potential candidates for further development in antimicrobial therapy .

Anticonvulsant Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold can exhibit anticonvulsant properties. This suggests that this compound could be explored for its neuroprotective effects and potential use in treating epilepsy .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of compounds similar to this compound:

These findings underscore the therapeutic potential of this compound across multiple disease models.

Comparison with Similar Compounds

Core Structure and Substituents

- Compound 4g (): Contains a 4-chlorophenyl-substituted thiadiazole and a 4-fluorophenyl-piperazine acetamide. Unlike the target compound, it lacks the thiophene-thiazole-methyl group and ethylthio substituent, which may reduce its lipophilicity and target specificity .

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (): Shares the ethyl-thiadiazole and piperazine-acetamide backbone but substitutes piperazine with a 2-fluorophenyl group instead of the thiophene-thiazole-methyl moiety. This difference likely alters electronic properties and binding affinities .

- Compounds 7a–7l (): Feature a benzamide-linked thiadiazole with piperidine-thioether side chains.

Physicochemical Properties

Key Observations :

- The target compound’s ethylthio group may enhance metabolic stability compared to aryl-substituted thiadiazoles (e.g., 4g, 4h) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what key intermediates should be monitored?

- Methodology :

- Begin with cyclocondensation of substituted thioamides with isothiocyanates in ethanol under reflux (15–20 min), followed by acid-mediated heterocyclization using concentrated H₂SO₄ (24 hrs at 293–298 K) to form the 1,3,4-thiadiazole core .

- Monitor intermediates via TLC (Silufol UV-254 plates, chloroform:acetone 3:1) and isolate co-crystals for X-ray diffraction to confirm structural integrity .

- Purify final products via recrystallization (ethanol or acetic acid) and validate purity through melting point analysis and mass spectrometry (FAB-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- IR spectroscopy : Identify functional groups (e.g., νmax ~1670 cm⁻¹ for amide C=O stretch; ~1542 cm⁻¹ for thiadiazole ring vibrations) .

- ¹H NMR : Confirm substituent environments (e.g., δ 1.91 ppm for CH₃ in acetamide; δ 7.52–7.94 ppm for aromatic protons) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for related intermediates) .

Advanced Research Questions

Q. How can X-ray diffraction resolve structural ambiguities in intermediates during synthesis?

- Methodology :

- Co-crystallize intermediates with stable analogs (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) and perform single-crystal X-ray diffraction to determine bond lengths, angles, and stereochemistry .

- Compare experimental data with computational models (e.g., DFT calculations) to validate electronic effects of substituents like ethylthio or thiophen-2-yl groups .

Q. What computational strategies predict the reactivity of the thiadiazole moiety in forming derivatives?

- Methodology :

- Use molecular docking studies to evaluate interactions between the thiadiazole core and biological targets (e.g., enzymes or receptors) .

- Apply AI-driven synthesis planning (e.g., COMSOL Multiphysics integration) to simulate reaction pathways for derivatives like 1,3,4-thiadiazole-triazine hybrids .

Q. How can contradictions in reaction yields be addressed when varying substituents (e.g., ethylthio vs. benzylthio groups)?

- Methodology :

- Optimize solvent systems (e.g., switch from ethanol to DMF for bulky substituents) and adjust stoichiometry (e.g., excess P₂S₅ for thioamide formation) .

- Use kinetic studies (e.g., time-resolved IR) to identify rate-limiting steps in heterocyclization .

Q. What strategies improve the regioselectivity of piperazine-thiazole coupling reactions?

- Methodology :

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance nucleophilic substitution at the piperazine nitrogen .

- Screen leaving groups (e.g., chloride vs. tosylate) on the thiazole-methyl precursor to control coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.